MRS 2578

P2Y6 receptor selectivity profiling GPCR pharmacology

MRS 2578 is a sub-100 nM insurmountable P2Y6 antagonist with >270-fold selectivity over P2Y1, P2Y2, P2Y4, and P2Y11 receptors—enabling unambiguous target deconvolution unavailable with broad-spectrum agents like suramin or PPADS. Its non-competitive mechanism ensures complete pathway blockade independent of local UDP concentration. Validated across neuroinflammation (microglial phagoptosis at 1 μM), cardiac fibrosis (TAC model, 3 mg/kg i.p.), and urodynamic paradigms (50 nM intravesical). Ideal for labs requiring definitive P2Y6 attribution in phospholipase C, calcium mobilization, or NF-κB transcriptional assays.

Molecular Formula C20H20N6S4
Molecular Weight 472.7 g/mol
CAS No. 711019-86-2
Cat. No. B1676839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 2578
CAS711019-86-2
SynonymsMRS 2578
MRS-2578
MRS2578
N,N''-1,4-butanediylbis(N'-(3-isothiocyanatophenyl))thiourea
Molecular FormulaC20H20N6S4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S
InChIInChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30)
InChIKeyQOHNRGHTJPFMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRS 2578 (CAS 711019-86-2) for P2Y6 Receptor Pharmacology Research


MRS 2578 (N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea]; CAS 711019-86-2) is a synthetic aryl diisothiocyanate derivative that functions as a potent and selective antagonist of the P2Y6 nucleotide receptor, a Gαq/11-coupled GPCR activated by UDP. The compound exhibits sub-100 nM antagonist potency at both human and rodent orthologs of P2Y6 while displaying minimal cross-reactivity with other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y11) [1]. MRS 2578 is characterized as an insurmountable (non-competitive) antagonist that produces concentration-dependent inhibition of UDP-stimulated phospholipase C activity and downstream signaling [2].

Why Generic P2Y Antagonists Cannot Substitute for MRS 2578 in P2Y6-Specific Studies


The P2Y receptor family comprises eight subtypes (P2Y1,2,4,6,11,12,13,14) with overlapping nucleotide ligand specificities and distinct tissue distributions, making subtype-selective pharmacological tools essential for unambiguous target deconvolution. Broad-spectrum P2 antagonists such as suramin, PPADS, or Reactive Blue 2 inhibit multiple P2Y and P2X receptors simultaneously, confounding interpretation of functional outcomes. Even among compounds labeled as 'P2Y6 antagonists,' critical differences exist in selectivity breadth (e.g., NF157 and NF340 primarily target P2Y11 rather than P2Y6 [1]), competitive vs. insurmountable mechanism, species-dependent potency, and functional efficacy in pathophysiologically relevant models. MRS 2578 provides the combination of sub-100 nM P2Y6 potency, >270-fold selectivity over the four most closely related P2Y subtypes, and a well-validated insurmountable antagonist mechanism that ensures complete pathway blockade independent of local UDP concentration [2].

MRS 2578 Quantitative Differentiation Data Against P2Y Receptor Antagonist Comparators


Receptor Subtype Selectivity Profile: MRS 2578 vs. P2Y1, P2Y2, P2Y4, and P2Y11

MRS 2578 demonstrates >270-fold selectivity for the human P2Y6 receptor (IC50 37 nM) relative to P2Y1, P2Y2, P2Y4, and P2Y11 receptors (all IC50 > 10 μM). At a concentration of 10 μM, MRS 2578 produced no detectable inhibition of UTP (100 nM)-induced responses at P2Y2 and P2Y4 receptors, 2-methylthio-ADP (30 nM)-induced responses at P2Y1 receptors, or ATP (10 μM)-induced responses at P2Y11 receptors [1]. In contrast, other diisothiocyanate derivatives in the same chemical series (e.g., MRS2567) showed similar potency at human P2Y6 (IC50 126 nM) but MRS2578 exhibited approximately 3.4-fold greater potency [2].

P2Y6 receptor selectivity profiling GPCR pharmacology

Species-Dependent Potency: Human vs. Rat P2Y6 Receptor Antagonism by MRS 2578

MRS 2578 exhibits differential potency between human and rat P2Y6 orthologs, with approximately 2.6-fold greater activity at the human receptor. The compound inhibits UDP-induced responses with IC50 values of 37 ± 16 nM at the human P2Y6 receptor and 98 ± 11 nM at the rat P2Y6 receptor when tested in the same 1321N1 cellular background [1]. Notably, the structurally related derivative MRS2575 inhibited only the human P2Y6 receptor with no activity at the rat ortholog, demonstrating that subtle structural modifications can profoundly alter species selectivity within this chemical series [2].

species selectivity rodent models translational pharmacology

Insurmountable Antagonism: Non-Competitive Mechanism Differentiating MRS 2578 from Competitive P2Y6 Antagonists

MRS 2578 acts as an insurmountable antagonist of the P2Y6 receptor, meaning that increasing concentrations of the endogenous agonist UDP cannot overcome the receptor blockade [1]. This non-competitive mechanism is attributed to the diisothiocyanate chemical structure, which can form covalent bonds with nucleophilic residues on the receptor. In functional assays, the Schild regression analysis for MRS 2578 yields slopes significantly different from unity, confirming non-competitive behavior [2]. At a concentration of 1 μM, MRS 2578 completely blocked the protective effect of UDP on cells undergoing TNFα-induced apoptosis, whereas competitive antagonists would exhibit rightward shifts in agonist concentration-response curves rather than complete blockade [3]. This contrasts with competitive P2Y6 antagonists such as the uridylyl phosphosulfate derivatives, which produce surmountable inhibition that can be overcome by higher UDP concentrations.

non-competitive antagonism insurmountable inhibition covalent modifier

Functional Efficacy in Neuroinflammation: MRS 2578 Prevents Microglial Phagoptosis In Vivo

MRS 2578 (1 μM in vitro; 3 mg/kg i.p. in vivo) prevents LPS-induced microglial phagocytosis of viable neurons (phagoptosis) without affecting the inflammatory activation state of microglia. In mixed neuronal/glial cultures, MRS 2578 rescued neurons from TLR ligand-induced death, with rescued neurons remaining viable for at least 7 days post-treatment. In vivo, intraperitoneal administration of MRS 2578 prevented delayed neuronal loss following LPS injection into rat striatum [1]. This functional protection occurs specifically through P2Y6 receptor blockade, as UDP (P2Y6 agonist) alone was sufficient to stimulate microglial phagocytosis and induce rapid neuronal loss [2].

neuroinflammation microglial phagocytosis neurodegeneration

Bladder Urodynamics: MRS 2578 Antagonizes P2Y6-Mediated Voiding Frequency Increases

In anesthetized rats, intravesical instillation of the selective P2Y6 agonist PSB0474 (100 nM) or UDP (100 μM) increased voiding frequency without affecting contraction amplitude or duration. The P2Y6 antagonist MRS 2578 (50 nM) completely prevented these agonist-induced increases in voiding frequency [1]. Importantly, when applied alone into the bladder lumen, MRS 2578 (50 nM) did not significantly alter baseline urodynamic parameters, confirming the absence of non-specific effects on bladder contractility [2]. This functional antagonism demonstrates that MRS 2578 can effectively block P2Y6 receptor-mediated physiological responses in intact tissue systems.

urothelial signaling bladder function micturition reflex

Solubility and Formulation: MRS 2578 DMSO Solubility Profile for In Vitro Applications

MRS 2578 exhibits high solubility in DMSO, enabling preparation of concentrated stock solutions for in vitro pharmacological studies. The compound is soluble to 42-50 mg/mL (88.85-105.78 mM) in DMSO at 25°C, but is insoluble in water and ethanol . This solubility profile is typical for lipophilic diisothiocyanate derivatives (calculated LogP ≈ 6.14) and necessitates the use of DMSO as the primary vehicle for in vitro experiments. For in vivo administration, a formulation of 30% propylene glycol, 5% Tween 80, and 65% D5W yields solubility of approximately 28 mg/mL [1].

compound solubility DMSO stock solution formulation

MRS 2578 Recommended Application Scenarios for P2Y6 Receptor Research


P2Y6 Receptor Target Validation and Phenotypic Screening

Employ MRS 2578 at 1-10 μM in vitro to selectively block P2Y6 receptor signaling in cell-based assays measuring UDP-induced calcium mobilization, inositol phosphate accumulation, or downstream transcriptional responses (e.g., NF-κB reporter activity). The >270-fold selectivity over P2Y1, P2Y2, P2Y4, and P2Y11 ensures that observed phenotypic changes can be confidently attributed to P2Y6 antagonism rather than off-target P2Y receptor effects [1]. Include vehicle (DMSO) controls and consider co-treatment with UDP to confirm on-target mechanism via insurmountable antagonism profile.

Neuroinflammation and Microglial Phagocytosis Studies

For in vitro studies of microglial phagoptosis, administer MRS 2578 at 1 μM to mixed neuronal/glial cultures stimulated with TLR ligands (LPS 100 ng/mL or LTA 50 μg/mL) or amyloid-β 1-42 (250 nM). MRS 2578 prevents microglial phagocytosis of viable neurons without altering microglial inflammatory activation state, enabling dissection of P2Y6-specific contributions to neurodegeneration [1]. For in vivo neuroinflammation models, administer 3 mg/kg i.p. daily to prevent LPS-induced neuronal loss in striatal injection paradigms.

Bladder Urothelial Signaling and Micturition Reflex Studies

Use MRS 2578 at 50 nM via intravesical instillation to block P2Y6 receptor-mediated increases in voiding frequency in anesthetized rodent models. The compound does not alter baseline urodynamic parameters when administered alone, enabling specific interrogation of P2Y6 contributions to bladder hyperactivity without confounding effects on detrusor contractility [1]. Combine with P2Y6 agonists (UDP 100 μM or PSB0474 100 nM) to validate on-target functional antagonism.

Cardiovascular Fibrosis and Pressure Overload Models

Administer MRS 2578 at 3 mg/kg/day i.p. in mouse models of transverse aortic constriction (TAC)-induced pressure overload to suppress P2Y6 receptor-mediated cardiac fibrosis and collagen deposition. Treatment initiated 3 days post-TAC surgery significantly attenuates fibrotic remodeling without affecting cardiomyocyte hypertrophy [1], providing a tool to dissect P2Y6-specific contributions to maladaptive cardiac remodeling.

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